molecular formula C5H6N2O2S B13451146 2-(methylsulfanyl)-1H-imidazole-4-carboxylic acid

2-(methylsulfanyl)-1H-imidazole-4-carboxylic acid

Cat. No.: B13451146
M. Wt: 158.18 g/mol
InChI Key: LQYRZQYTFLRPKL-UHFFFAOYSA-N
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Description

2-(methylsulfanyl)-1H-imidazole-4-carboxylic acid is an organic compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfanyl)-1H-imidazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-methylthioimidazole with carbon dioxide in the presence of a base can yield this compound . Another approach involves the use of Grignard reagents, where the carboxylation of a Grignard reagent derived from 2-methylthioimidazole can lead to the formation of the target compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, and distillation to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-(methylsulfanyl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, alkylating agents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Halogenated imidazoles, alkylated imidazoles

Scientific Research Applications

2-(methylsulfanyl)-1H-imidazole-4-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The presence of the methylsulfanyl group and the carboxylic acid group allows the compound to form hydrogen bonds and other interactions with the target molecules, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylsulfonyl)-1H-imidazole-4-carboxylic acid
  • 2-(methylsulfinyl)-1H-imidazole-4-carboxylic acid
  • 2-(methylthio)-1H-imidazole-4-carboxylic acid

Uniqueness

2-(methylsulfanyl)-1H-imidazole-4-carboxylic acid is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. Compared to its sulfonyl and sulfinyl analogs, the methylsulfanyl group is less oxidized, which can influence the compound’s reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C5H6N2O2S

Molecular Weight

158.18 g/mol

IUPAC Name

2-methylsulfanyl-1H-imidazole-5-carboxylic acid

InChI

InChI=1S/C5H6N2O2S/c1-10-5-6-2-3(7-5)4(8)9/h2H,1H3,(H,6,7)(H,8,9)

InChI Key

LQYRZQYTFLRPKL-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(N1)C(=O)O

Origin of Product

United States

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